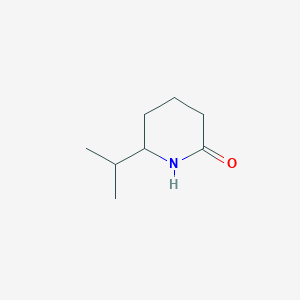

6-Isopropylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

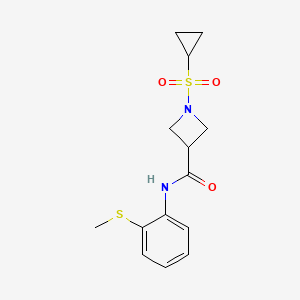

6-Isopropylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It belongs to the class of organic compounds known as aldehydes and ketones .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used to determine the three-dimensional molecular structures from sub-μm microcrystals .

Chemical Reactions Analysis

Chemical reactions involving this compound can be analyzed using various electroanalytical tools . These tools can be used to investigate redox-active intermediates formed chemically in solution . Additionally, solution stoichiometry can be used to determine the amounts or concentrations of substances present in a sample .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, its chemical properties can be determined by studying its reactivity with other substances . Its physical properties such as color, density, hardness, and melting and boiling points can be determined using standard laboratory techniques .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has explored the synthesis of derivatives of piperidin-4-one, such as t(3)-isopropyl-r(2), c(6)-di-2′-furanylpiperidin- 4-one, and evaluated their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities against various strains, including Streptococcus faecalis, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as antifungal activity against Candida and Aspergillus species (Jayabharathi et al., 2007).

Cytotoxicity Studies

A series of 2,6-diarylpiperidin-4-one O-methyloximes with various substituents were synthesized and evaluated for their cytotoxicity on human cervical carcinoma (HeLa) cells. This research suggests the potential of these compounds in the development of anticancer drugs (Parthiban et al., 2011).

Antiproliferative Effects

Another study focused on synthesizing and characterizing t(3)-benzyl-r(2),c(6)-diarylpiperidin-4-ones and their derivatives for antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens (Jayabharathi et al., 2007).

Prion Inhibition

Research on 2-aminopyridine-3,5-dicarbonitrile compounds identified them as mimetics of dominant-negative prion protein mutants, inhibiting prion replication in cultured cells. This study highlighted compounds with significantly improved bioactivity against the infectious prion isoform and suitable pharmacokinetic profiles, warranting evaluation in animal models of prion disease (May et al., 2007).

Applications in Chemosensing

A novel approach using nanoparticles for the detection of drugs like 6-aminopenicillanic acid (6-APA) was developed. Thiopyridine stabilized silver nanoparticles were used for this purpose, showcasing the potential of derivatives of piperidin-4-one in chemosensing applications (Anwar et al., 2019).

Antimicrobial Profile

Novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives were synthesized and evaluated for their antimicrobial profile. These compounds displayed significant activity against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Sahu et al., 2013).

Safety and Hazards

Future Directions

The future directions for research on 6-Isopropylpiperidin-2-one and similar compounds could involve the development of new synthetic methods and the exploration of their potential applications in various fields. For instance, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 6-isopropylpiperidin-2-one, are widely used in drug design and have been found in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for designing effective dosage regimens and predicting its bioavailability .

Result of Action

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Properties

IUPAC Name |

6-propan-2-ylpiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-4-3-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXECHEAJCOGJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2355276.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2355279.png)

![1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B2355280.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone](/img/structure/B2355285.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2355287.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)